CCR2 antagonist 3
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Overview
Description
AZD-2927 is a small molecule compound developed by AstraZeneca Pharmaceuticals Co., Ltd. It is primarily known for its role as an inhibitor of the acetylcholine-regulated inwardly rectifying potassium current (IKACh) in human atrial myocytes. This compound has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly in the management of atrial fibrillation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD-2927 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of AZD-2927 is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of reagents such as aldehydes, ketones, and amines under controlled conditions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to the core structure. This may include halogenation, alkylation, and acylation reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of AZD-2927 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining efficiency and yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Automation: Utilizing automated systems for precise control of reaction parameters and continuous production.
Chemical Reactions Analysis
Types of Reactions
AZD-2927 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a tool compound to study the IKACh channel and its role in cellular physiology.
Biology: Investigated for its effects on cellular signaling pathways and ion channel regulation.
Medicine: Explored as a potential therapeutic agent for atrial fibrillation and other cardiovascular conditions.
Industry: Potential applications in the development of new cardiovascular drugs and as a reference compound in pharmacological studies
Mechanism of Action
AZD-2927 exerts its effects by selectively blocking the acetylcholine-regulated inwardly rectifying potassium current (IKACh) in human atrial myocytes. This blockade leads to an increase in the atrial effective refractory period, which helps in restoring and maintaining normal sinus rhythm in patients with atrial fibrillation. The molecular targets of AZD-2927 are the Kir3.1 and Kir3.4 subunits of the potassium channel .
Comparison with Similar Compounds
Similar Compounds
A7071: Another IKACh blocker with similar pharmacological properties.
Dofetilide: A class III antiarrhythmic agent that also targets potassium channels but with a different mechanism.
Amiodarone: A broad-spectrum antiarrhythmic drug that affects multiple ion channels.
Uniqueness of AZD-2927
AZD-2927 is unique in its high selectivity for the IKACh channel with minimal off-target activity. This selectivity reduces the risk of adverse effects associated with non-specific ion channel blockade. Additionally, AZD-2927 has limited central nervous system exposure, making it a promising candidate for peripheral cardiovascular applications .
Properties
IUPAC Name |
4-fluoro-N-[(2S)-1-(3-hydroxyazetidin-1-yl)-3-methylbutan-2-yl]-N,3-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-11(2)16(10-20-8-14(21)9-20)19(4)17(22)13-5-6-15(18)12(3)7-13/h5-7,11,14,16,21H,8-10H2,1-4H3/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHPWXLXWUVMIV-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C(CN2CC(C2)O)C(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)[C@H](CN2CC(C2)O)C(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380100-86-6 |
Source
|
Record name | AZD-2927 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBK8SC4PNC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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